

Spectroscopic data for "Octan-2-one-d5" (NMR, MS)

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Compound of Interest

Compound Name: Octan-2-one-d5

Cat. No.: B12365059

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An In-depth Technical Guide to the Spectroscopic Analysis of **Octan-2-one-d5**

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for **Octan-2-one-d5**. This deuterated ketone serves as a critical internal standard in quantitative analyses, leveraging the unique properties of its deuterium labels for enhanced accuracy in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While experimentally-derived spectra for this specific compound are not widely published, this document outlines the expected spectroscopic characteristics and provides detailed, generalized protocols for its analysis.

Compound Overview

Octan-2-one-d5, with the chemical formula $C_8H_{11}D_5O$, is a stable isotope-labeled version of the naturally occurring octan-2-one. The strategic placement of five deuterium atoms on the acetyl and adjacent methylene groups provides a distinct mass shift, making it an ideal internal standard for quantifying the unlabeled analog in complex matrices.

Table 1: General Properties of **Octan-2-one-d5**

Property	Value
Chemical Name	Octan-2-one-d5
Synonym	n-Hexyl methyl ketone-d5
CAS Number	17827-52-0
Molecular Formula	C ₈ H ₁₁ D ₅ O
Molecular Weight	133.24 g/mol
Primary Application	Internal standard for NMR and MS analysis

Spectroscopic Data

The following tables present the predicted quantitative data for the NMR and MS analysis of **Octan-2-one-d5**, based on the known structure and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data

Predicted Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 2.41	Triplet	2H	-CH ₂ -C(O)-
~ 1.55	Quintet	2H	-CH ₂ -CH ₂ -C(O)-
~ 1.29	Multiplet	4H	-(CH ₂) ₂ -CH ₃
~ 0.88	Triplet	3H	-CH ₃

Note: The signals corresponding to the deuterated positions (-CD₂- and -CD₃) will not be observed in the ¹H NMR spectrum.

Table 3: Predicted ¹³C NMR Spectral Data

Predicted Chemical Shift (δ) ppm	Assignment
~ 209	C=O
~ 43.8	-CH ₂ -C(O)-
~ 31.5	-CH ₂ -CH ₂ -C(O)-
~ 28.8	-(CH ₂) ₂ -CH ₃
~ 22.5	-CH ₂ -CH ₃
~ 14.0	-CH ₃

Note: Carbons bonded to deuterium will exhibit splitting patterns due to C-D coupling and will have significantly reduced signal intensity in a standard ¹³C NMR spectrum.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrum Fragmentation Data

Predicted m/z	Interpretation
133.24	Molecular Ion [M] ⁺
118.21	Loss of a methyl radical (\bullet CH ₃)
88.10	Fragment from McLafferty rearrangement
71.08	Alpha-cleavage (loss of \bullet C ₄ H ₉)
46.06	Acetyl-d ₃ cation [CD ₃ C(O)] ⁺

Note: The fragmentation pattern can vary based on the ionization technique employed.

Experimental Protocols

The following sections detail the generalized experimental procedures for the spectroscopic analysis of deuterated ketones like **Octan-2-one-d₅**.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol outlines the steps for acquiring high-quality NMR spectra for structural confirmation and purity analysis.

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of **Octan-2-one-d5**.
 - Dissolve the sample in a suitable deuterated solvent (e.g., 0.6-0.7 mL of Chloroform-d, CDCl_3).
 - Transfer the solution into a clean, dry 5 mm NMR tube.
- Instrumental Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Engage the deuterium lock on the solvent's deuterium signal to stabilize the magnetic field.
 - Perform shimming of the magnetic field to optimize its homogeneity and achieve sharp spectral lines.
- Data Acquisition:
 - Acquire a ^1H NMR spectrum to observe the signals of the non-deuterated protons.
 - Acquire a ^{13}C NMR spectrum to identify the carbon skeleton.
 - Optionally, acquire a ^2H NMR spectrum to confirm the locations of the deuterium labels.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID) signals.
 - Perform phase and baseline corrections to the resulting spectra.

- Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.
- Reference the chemical shifts to the residual solvent peak or an internal standard.

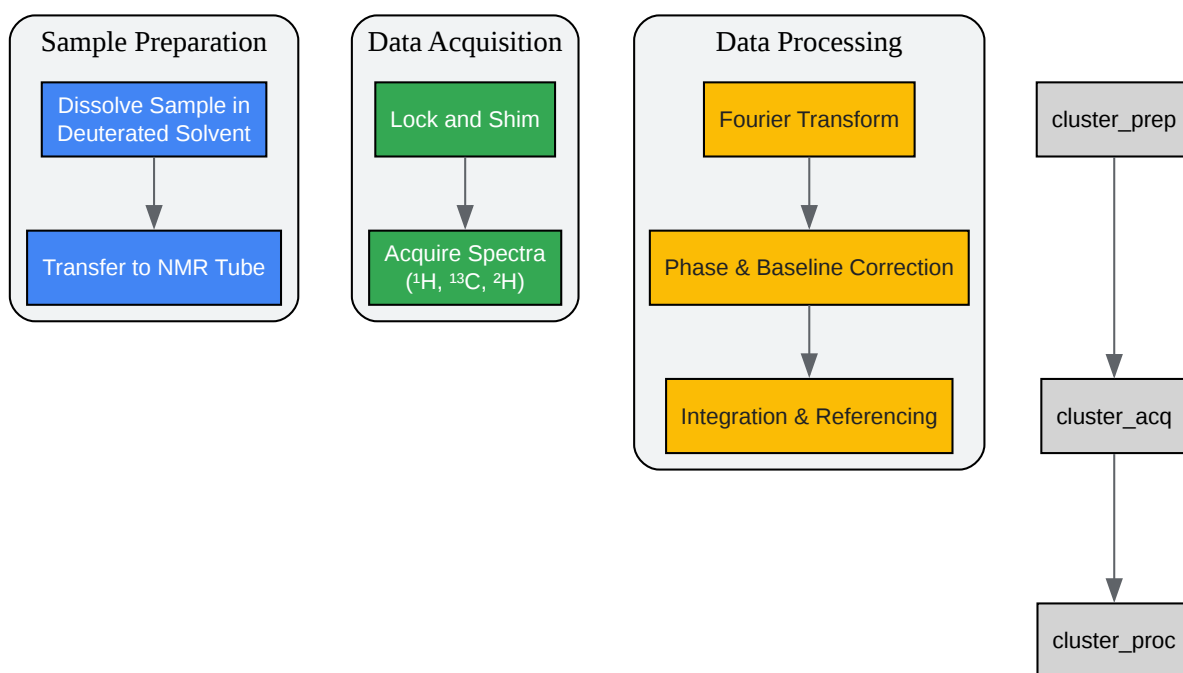
Mass Spectrometry (MS) Protocol

This protocol describes the general procedure for determining the molecular weight and fragmentation pattern of the compound.

- Sample Preparation:
 - Prepare a stock solution of **Octan-2-one-d5** in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
 - Perform a serial dilution to a final concentration of 1-10 $\mu\text{g/mL}$.
- Instrumental Setup:
 - Select the appropriate ionization method, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
 - Set the parameters for the ion source, mass analyzer, and detector.
 - Calibrate the instrument using a known standard to ensure mass accuracy.
- Data Acquisition:
 - Introduce the prepared sample into the mass spectrometer, either via direct infusion or through a chromatographic system (GC or LC).
 - Acquire the mass spectrum across a relevant mass-to-charge (m/z) range.
- Data Analysis:
 - Identify the molecular ion peak corresponding to the mass of **Octan-2-one-d5**.
 - Analyze the observed fragmentation pattern and compare it with the predicted fragmentation to confirm the compound's structure.

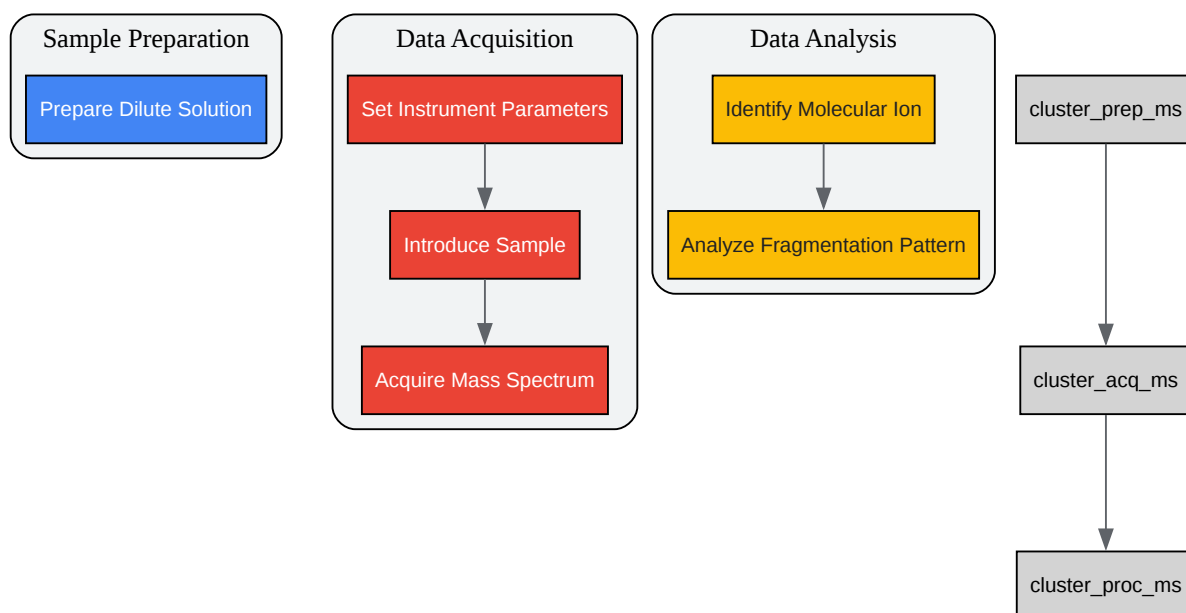
Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.



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Caption: A streamlined workflow for NMR analysis.



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Caption: A generalized workflow for MS analysis.

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